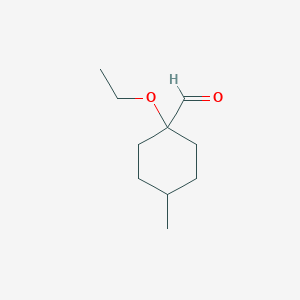
1-Ethoxy-4-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2. It is a cyclohexane derivative with an ethoxy group and a methyl group attached to the ring, along with an aldehyde functional group. This compound is of interest in various fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of 4-methylcyclohexanone with ethyl iodide in the presence of a strong base like sodium hydride, followed by oxidation of the resulting 1-ethoxy-4-methylcyclohexanol to the aldehyde using reagents such as pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)
Major Products:
Oxidation: 1-Ethoxy-4-methylcyclohexane-1-carboxylic acid
Reduction: 1-Ethoxy-4-methylcyclohexanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Scientific Research Applications
1-Ethoxy-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and methyl groups influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
4-Methylcyclohexanone: Lacks the ethoxy group and has different reactivity and applications.
1-Ethoxycyclohexane-1-carbaldehyde: Similar structure but without the methyl group, leading to different steric and electronic properties.
4-Methylcyclohexane-1-carbaldehyde: Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness: 1-Ethoxy-4-methylcyclohexane-1-carbaldehyde is unique due to the presence of both an ethoxy group and a methyl group on the cyclohexane ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-ethoxy-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-12-10(8-11)6-4-9(2)5-7-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
QRHAYIVRBSVRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC(CC1)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13088707.png)
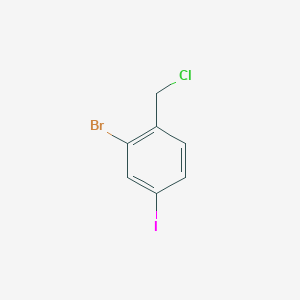
![Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B13088713.png)
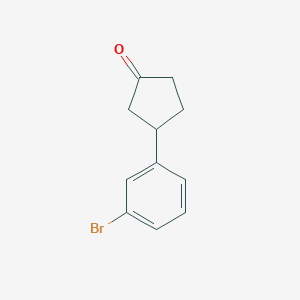
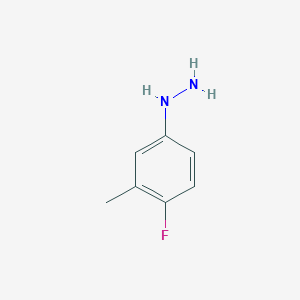
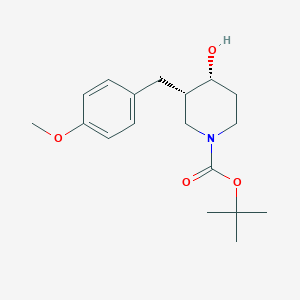
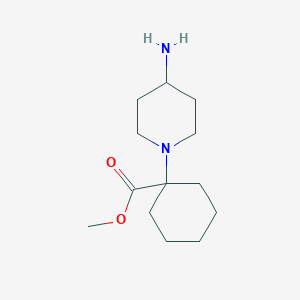
![2,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088735.png)
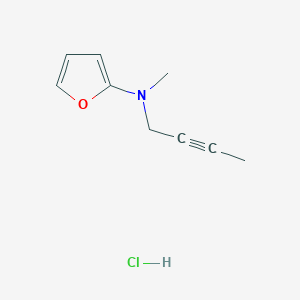

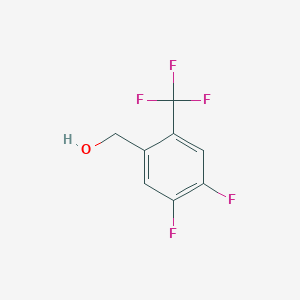
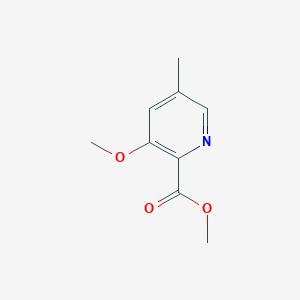
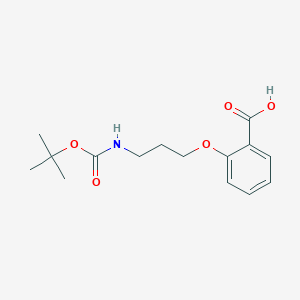
![tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13088774.png)
